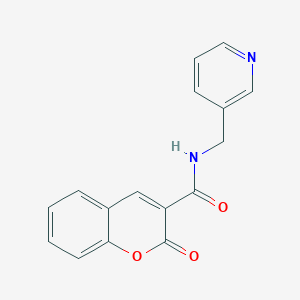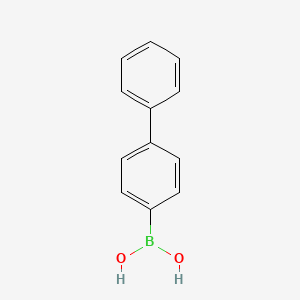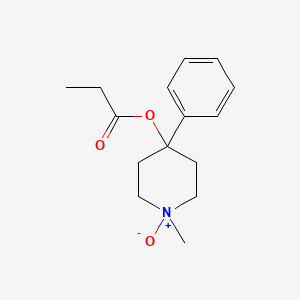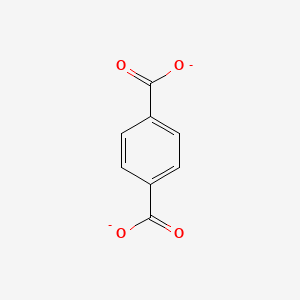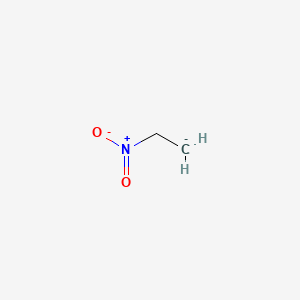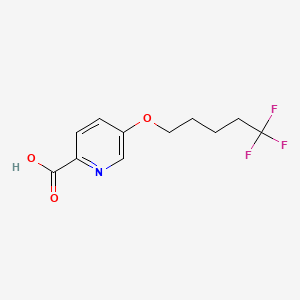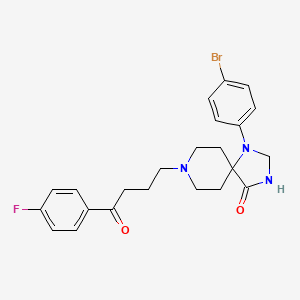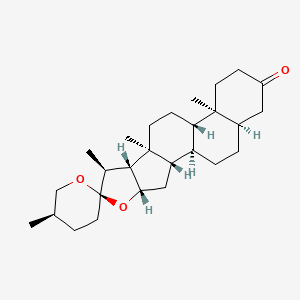
alpha-Ylangene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Ylangene is a sesquiterpenoid.
Scientific Research Applications
1. Chemical Isomerization and Synthesis
Alpha-Ylangene undergoes acid-catalyzed isomerization, producing compounds with amorphane carbon skeletons. This reaction is significant in the field of organic chemistry and synthesis, as it highlights the structural transformations of alpha-Ylangene under specific conditions, which is vital for the development of new synthetic pathways and compounds (Ohta & Hirose, 1973).
2. Biosynthetic Pathway Studies
Computational studies on alpha-Ylangene have elucidated its biosynthetic carbocation rearrangements, contributing to the understanding of natural product biosynthesis. This research is essential in the field of biochemistry, particularly in understanding the formation and transformations of complex organic molecules in nature (Lodewyk, Gutta, & Tantillo, 2008).
3. Aroma and Flavor Analysis
Alpha-Ylangene has been identified as a marker compound for 'pepper' aroma in grapes and wines. This discovery is crucial in food chemistry and sensory science, as it provides a measurable parameter for assessing certain sensory characteristics in agricultural products and beverages (Parker, Pollnitz, Cozzolino, Francis, & Herderich, 2007).
4. Attraction Properties in Insect Behavior
Research has shown that alpha-Ylangene is a major component attracting male Mediterranean fruit flies. This finding is significant in entomology and pest management, as it could lead to the development of more effective traps and control strategies for agricultural pests (McInnis & Warthen, 1988).
properties
Product Name |
alpha-Ylangene |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1S)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3/t11?,12?,13?,14?,15-/m0/s1 |
InChI Key |
VLXDPFLIRFYIME-MWHZVNNOSA-N |
Isomeric SMILES |
CC1=CCC2C3C1[C@]2(CCC3C(C)C)C |
SMILES |
CC1=CCC2C3C1C2(CCC3C(C)C)C |
Canonical SMILES |
CC1=CCC2C3C1C2(CCC3C(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Oxo-benzothiazol-3-yl)-acetylamino]-benzoic acid](/img/structure/B1205505.png)
![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1205506.png)
